molecular formula C10H14N4O2S B12871893 Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate

Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B12871893
M. Wt: 254.31 g/mol
InChI Key: VGQNOTMRKKNYRG-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid with thiosemicarbazide under specific conditions to form the intermediate compound. This intermediate is then treated with methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts and specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-carbamothioylhydrazono)methyl)-4-methylbenzenesulfonate
  • 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide

Uniqueness

Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

IUPAC Name

methyl 2-[(E)-(carbamothioylhydrazinylidene)methyl]-4,5-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H14N4O2S/c1-5-6(2)13-7(4-12-14-10(11)17)8(5)9(15)16-3/h4,13H,1-3H3,(H3,11,14,17)/b12-4+

InChI Key

VGQNOTMRKKNYRG-UUILKARUSA-N

Isomeric SMILES

CC1=C(NC(=C1C(=O)OC)/C=N/NC(=S)N)C

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C=NNC(=S)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.